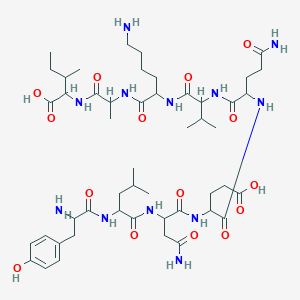

H-DL-Tyr-DL-Leu-DL-Asn-DL-Glu-DL-Gln-DL-Val-DL-Lys-DL-Ala-DL-xiIle-OH

Description

Ferritin is a ubiquitous iron storage protein found in almost all living organisms, from bacteria to humans. It plays a crucial role in maintaining iron homeostasis by storing iron in a soluble, non-toxic form and releasing it when needed. The ferritin heavy chain fragment is a subunit of this protein, responsible for its ferroxidase activity, which converts iron from its ferrous (Fe²⁺) to ferric (Fe³⁺) state . This fragment is essential for the proper functioning of ferritin and is involved in various biological processes, including iron storage, detoxification, and immune response .

Properties

Molecular Formula |

C49H80N12O15 |

|---|---|

Molecular Weight |

1077.23 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The ferritin heavy chain fragment can be synthesized using recombinant DNA technology. This involves inserting the gene encoding the ferritin heavy chain into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the protein, which can be purified using techniques like affinity chromatography .

Industrial Production Methods: Industrial production of ferritin heavy chain fragments typically involves large-scale fermentation processes. The recombinant host organisms are cultured in bioreactors under controlled conditions to maximize protein yield. After fermentation, the cells are harvested, lysed, and the ferritin heavy chain fragment is purified using a series of chromatographic steps .

Chemical Reactions Analysis

Types of Reactions: The ferritin heavy chain fragment primarily undergoes oxidation-reduction reactions due to its role in iron metabolism. It catalyzes the oxidation of Fe²⁺ to Fe³⁺, which is then stored within the ferritin nanocage .

Common Reagents and Conditions: Common reagents used in these reactions include iron salts (e.g., ferrous sulfate) and oxidizing agents. The reactions typically occur under physiological conditions, such as neutral pH and body temperature .

Major Products: The major product of the oxidation reaction catalyzed by the ferritin heavy chain fragment is ferric hydroxide, which is stored within the ferritin nanocage .

Scientific Research Applications

The ferritin heavy chain fragment has numerous applications in scientific research:

Mechanism of Action

The ferritin heavy chain fragment exerts its effects through its ferroxidase activity. It catalyzes the oxidation of Fe²⁺ to Fe³⁺, which is then stored as ferric hydroxide within the ferritin nanocage. This process helps maintain iron homeostasis by regulating the availability of iron for cellular processes while preventing iron-induced oxidative damage . The ferritin heavy chain fragment also plays a role in immune response by sequestering iron from pathogens, thereby limiting their growth .

Comparison with Similar Compounds

Ferritin Light Chain: Another subunit of ferritin, which lacks ferroxidase activity but contributes to the stability and assembly of the ferritin nanocage.

Mitochondrial Ferritin: A ferritin variant found in mitochondria, involved in protecting cells from oxidative damage by storing excess iron.

Uniqueness: The ferritin heavy chain fragment is unique due to its ferroxidase activity, which is essential for the conversion of Fe²⁺ to Fe³⁺. This activity distinguishes it from the ferritin light chain and mitochondrial ferritin, which do not possess this catalytic function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.